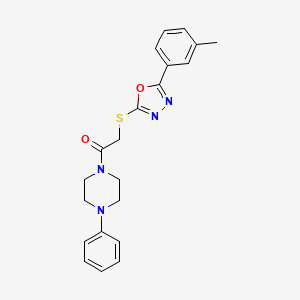

1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic compound featuring a phenylpiperazine moiety linked via a ketone-thioether bridge to a 1,3,4-oxadiazole ring substituted with a meta-methylphenyl (m-tolyl) group. This structural architecture is designed to confer biological activity, particularly in oncology and enzyme inhibition, due to the pharmacophoric significance of piperazine and oxadiazole moieties in drug design . The compound’s synthesis typically involves nucleophilic substitution reactions between oxadiazole-thiol intermediates and phenacyl bromides .

Properties

IUPAC Name |

2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-16-6-5-7-17(14-16)20-22-23-21(27-20)28-15-19(26)25-12-10-24(11-13-25)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPVYPTNSVSOXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Thioether formation: The oxadiazole derivative can be reacted with a thiol compound to introduce the thioether linkage.

Piperazine ring attachment: The final step involves the reaction of the intermediate with 4-phenylpiperazine under suitable conditions, such as in the presence of a base or a coupling agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving piperazine and oxadiazole derivatives.

Medicine: Potential therapeutic applications due to its structural features that are common in pharmacologically active compounds.

Industry: Potential use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with piperazine and oxadiazole rings can interact with various enzymes, receptors, or ion channels, modulating their activity. The thioether linkage may also play a role in binding to specific molecular targets.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,3,4-oxadiazole derivatives with substituted aryl and heterocyclic groups. Key structural analogs include:

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring enhance cytotoxicity, as seen in derivatives 4d and 4g (melting points: 150–152°C for nitro vs. 53–56°C for cyano) .

- Heterocyclic Variations: Replacing phenylpiperazine with morpholine (e.g., 1-morpholino...) reduces molecular weight (319.38 g/mol vs. ~400 g/mol in parent compound) and alters solubility .

- Oxadiazole Modifications : Substituting m-tolyl with furan or pyrimidine moieties shifts activity profiles (e.g., antioxidant vs. cytotoxic) .

Pharmacological Activity

- Anticancer Activity : Derivatives with pyrimidine-thiopropyl chains (e.g., 4a–g ) exhibit cytotoxicity proportional to cell viability, suggesting a dose-dependent mechanism . Nitro-substituted analogs (4g ) show higher potency, likely due to enhanced electrophilicity .

- Enzyme Inhibition : Benzimidazole-oxadiazole hybrids (e.g., 5a–i ) demonstrate aromatase inhibition (IC50 ~0.5–2.0 µM), with methoxy/ethoxy groups improving binding affinity .

- Antioxidant Potential: Furan-oxadiazole analogs exhibit DPPH radical scavenging activity (IC50 ~10–25 µM), comparable to ascorbic acid .

Physicochemical Properties

Biological Activity

The compound 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic derivative featuring a piperazine moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Weight

- Molecular Formula : CHNOS

- Molecular Weight : 434.6 g/mol

Structural Features

The structure consists of:

- A 4-phenylpiperazine unit that is commonly associated with various pharmacological activities.

- A 1,3,4-oxadiazole ring known for its role in enhancing biological activity through interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. Compounds containing the oxadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC Value (µM) |

|---|---|---|

| Example A | MCF-7 (Breast Cancer) | 15.63 |

| Example B | A549 (Lung Cancer) | 2.78 |

| Example C | A375 (Melanoma) | 0.12 |

These studies indicate that modifications to the oxadiazole structure can enhance potency and selectivity against cancer cells while minimizing effects on normal cells .

The proposed mechanisms by which oxadiazole derivatives exert their anticancer effects include:

- Induction of Apoptosis : Activation of apoptotic pathways through upregulation of p53 and caspase activation.

- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at the G0-G1 phase, preventing further proliferation.

- Inhibition of Key Enzymes : Some derivatives selectively inhibit carbonic anhydrases (hCA IX and XII), which are implicated in tumor growth and metastasis.

Neuropharmacological Effects

Piperazine derivatives, such as the one studied here, have been reported to exhibit neuropharmacological activities including:

- Acetylcholinesterase Inhibition : This property suggests potential use in treating neurodegenerative diseases like Alzheimer's by preventing acetylcholine breakdown .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties. Preliminary data suggest that certain derivatives may possess activity against bacterial strains, although specific data on this compound is limited.

Recent Investigations

A study published in MDPI explored various 1,2,4-oxadiazole derivatives and their biological activities. The findings indicated that structural modifications significantly influence anticancer efficacy and selectivity .

Another investigation focused on the molecular docking studies revealing strong interactions between oxadiazole derivatives and target proteins involved in cancer progression .

Future Directions

Ongoing research aims to optimize the chemical structure of 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone to enhance its biological activity further. This includes:

- Exploring alternative substitutions on the oxadiazole ring.

- Conducting in vivo studies to evaluate pharmacokinetics and therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.